N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the cyclopropyl group: Starting with a suitable cyclopropane precursor.
Introduction of the hydroxypropyl group: This could be achieved through a reaction such as hydroboration-oxidation.
Attachment of the thiophenyl group: This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Formation of the acetamide backbone: This could be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted thiophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-2-(thiophen-3-yl)acetamide: Lacks the cyclopropyl group.
N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide: Has a different hydroxyalkyl chain length.
N-(2-cyclopropyl-2-hydroxypropyl)-2-(phenyl)acetamide: Has a phenyl group instead of a thiophenyl group.
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of its cyclopropyl, hydroxypropyl, and thiophenyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(15,10-2-3-10)8-13-11(14)6-9-4-5-16-7-9/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKIORZDMXEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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